molecular formula C8H8O3 B037648 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 125091-66-9

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B037648
CAS RN: 125091-66-9
M. Wt: 152.15 g/mol
InChI Key: PDOOJMWVHLSMOZ-UHFFFAOYSA-N
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Description

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is an intermediate in a useful synthesis of 4,4-dialkyl-2-butenolides . It is a versatile building block for the synthesis of various functional materials .


Synthesis Analysis

The synthesis of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves the Diels-Alder reaction . This reaction occurs in a single step, with the pi electrons from the diene being transferred to the dienophile and flowing in a cyclic manner .


Molecular Structure Analysis

The molecular structure of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been analyzed using various techniques . The InChI code for this compound is 1S/C8H8O3/c9-7-4-1-2-5(7)6(3-4)8(10)11/h1-2,4-6H,3H2,(H,10,11) .


Chemical Reactions Analysis

The chemical reactions of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involve reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been analyzed . The compound has a molecular weight of 152.15 , and it hydrolyzes in water .

Scientific Research Applications

Synthesis of Hyaluronated Poly Brushes

The compound is used in the synthesis of hyaluronated poly brushes on the hydroxyl-terminated silicon surface. This is achieved through a combination of surface-initiated ring-opening metathesis polymerization (ROMP) and thiol-ene click reaction . The process involves four successive steps: formation of self-assembled monolayer of (3-aminopropyl) triethoxysilane on the Si–OH surface, bonding of the compound to the Si-APTES surface, synthesis of poly brushes via surface-initiated ROMP, and coupling of thiolated hyaluronic acid to poly chains via thiol-ene click reaction .

Intermediate in Synthesis of 4,4-dialkyl-2-butenolides

The compound serves as an intermediate in the synthesis of 4,4-dialkyl-2-butenolides. This is based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .

3. Stereoselective Syntheses of Shikimic Acid Derivatives 7-Oxabicyclo[2.2.1]hept-5-ene derivatives, including the compound , are important intermediates in the base-induced opening of the oxygen bridge of these types of compounds. This has been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products .

Safety and Hazards

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has potential applications in the synthesis of various functional materials . It is a versatile building block that can be used to generate a wide chemodiversity in organic chemistry . Future research may focus on exploring these applications further .

properties

IUPAC Name

7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-4-1-2-5(7)6(3-4)8(10)11/h1-2,4-6H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOOJMWVHLSMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1C(=O)O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563560
Record name 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS RN

125091-66-9
Record name 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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